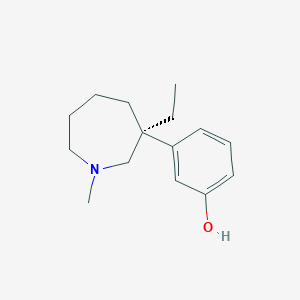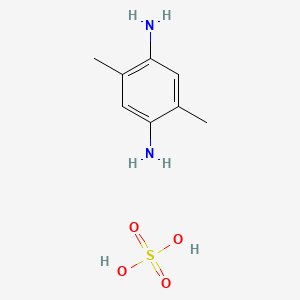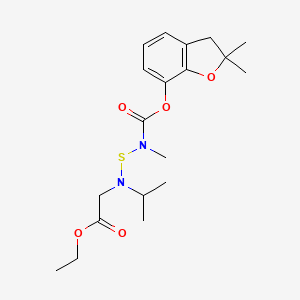
Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-, ethyl ester is a complex organic compound It is characterized by its unique molecular structure, which includes a benzofuran ring, a glycine derivative, and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-, ethyl ester typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Attachment of the Glycine Derivative: The glycine derivative is introduced through a condensation reaction with the benzofuran ring, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of Functional Groups: The various functional groups, including the ethyl ester and thio groups, are added through subsequent reactions, such as esterification and thiolation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring and the thio group.
Reduction: Reduction reactions may target the carbonyl groups and the benzofuran ring.
Substitution: Substitution reactions can occur at various positions on the benzofuran ring and the glycine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with enzymes and receptors. Its structural features make it a candidate for drug design and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals and materials. Its functional groups allow for modifications that can enhance the properties of industrial products.
作用机制
The mechanism of action of Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
相似化合物的比较
Similar Compounds
Glycine Derivatives: Other glycine derivatives, such as N-acetylglycine and N-methylglycine, share some structural similarities but differ in their functional groups and biological activities.
Benzofuran Compounds: Compounds like 2,3-dihydrobenzofuran and 7-hydroxybenzofuran have similar core structures but lack the additional functional groups present in the target compound.
Uniqueness
The uniqueness of Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(1-methylethyl)-, ethyl ester lies in its combination of a benzofuran ring with a glycine derivative and multiple functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
82560-45-0 |
|---|---|
分子式 |
C19H28N2O5S |
分子量 |
396.5 g/mol |
IUPAC 名称 |
ethyl 2-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]acetate |
InChI |
InChI=1S/C19H28N2O5S/c1-7-24-16(22)12-21(13(2)3)27-20(6)18(23)25-15-10-8-9-14-11-19(4,5)26-17(14)15/h8-10,13H,7,11-12H2,1-6H3 |
InChI 键 |
HTIIJEKEUFSZFC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN(C(C)C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


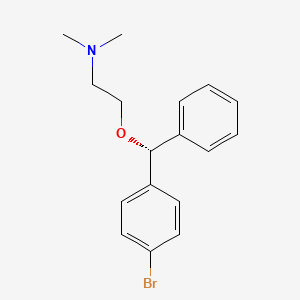
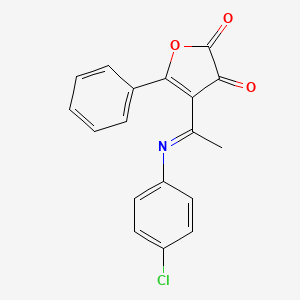
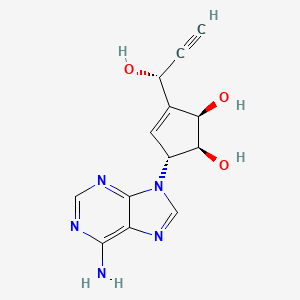
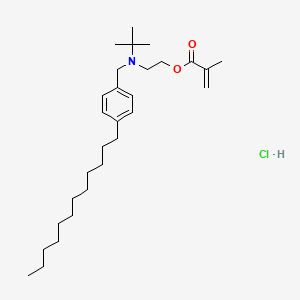
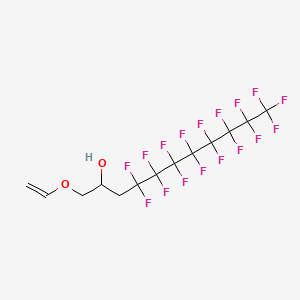
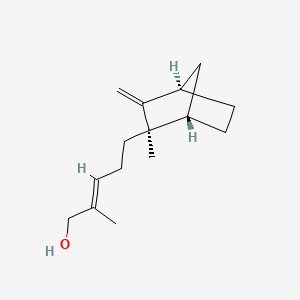
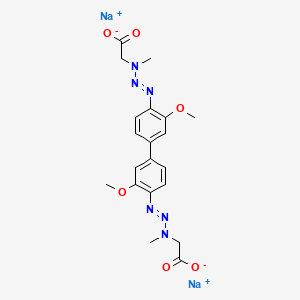
![4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12706697.png)
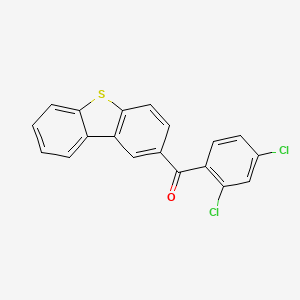
![8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12706706.png)


